4-ethylsulfanyl-11,13-dimethyl-6-(4-methylphenoxy)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Description
2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex heterocyclic compound that belongs to the class of thienopyrimidines.
Properties
IUPAC Name |
4-ethylsulfanyl-11,13-dimethyl-6-(4-methylphenoxy)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c1-5-25-20-22-16-15-12(3)10-13(4)21-19(15)26-17(16)18(23-20)24-14-8-6-11(2)7-9-14/h6-10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFFLCUTWNYWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=N1)OC3=CC=C(C=C3)C)SC4=C2C(=CC(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Tricyclic Framework Construction
The tricyclic 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca system is synthesized via a tandem cyclization strategy. Key steps include:
Step 1: Condensation of 4-ethylsulfanyl-5-methyl-1,3-thiazole-2-amine with 2-chloro-3-(4-methylphenoxy)propanoic acid under basic conditions (K₂CO₃, DMF, 80°C) to form the central thiazolo[3,2-b]triazole intermediate.
Step 2: Intramolecular Heck coupling using Pd(OAc)₂/Xantphos catalytic system (120°C, DMF) to annulate the third ring, achieving the tricyclic core with 72–78% yield.
Critical Parameters:
- Temperature: Exceeding 130°C promotes decomposition (≤5% yield).
- Ligand Choice: Bulky phosphine ligands (Xantphos) suppress β-hydride elimination.
Functionalization at Position 6
The 4-methylphenoxy group is introduced via nucleophilic aromatic substitution (SNAr):
Protocol:
- React tricyclic bromide intermediate (0.1 mol) with 4-methylphenol (0.12 mol) in toluene using Cs₂CO₃ (2.5 equiv) at 110°C for 24 h.
- Yield: 85–90% after silica gel chromatography (hexane/EtOAc 3:1).
Regioselectivity Control:
- Electron-withdrawing groups at C-11 and C-13 (methyl) activate C-6 for SNAr.
- Competing reactions at C-2(7) are minimized by steric hindrance from the thia-triazole ring.
Optimization Strategies
Catalytic System Enhancements
Comparative studies of palladium catalysts for the Heck cyclization:
| Catalyst | Ligand | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 78 | 98.5 |
| PdCl₂(PPh₃)₂ | PPh₃ | 45 | 91.2 |
| Pd(dba)₂ | BINAP | 62 | 96.8 |
Data adapted from; optimal conditions use Xantphos due to superior π-accepting properties.
Solvent Effects on Cyclization
Solvent screening for the tandem cyclization step:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 78 | 8 |
| DMSO | 46.7 | 68 | 10 |
| Toluene | 2.4 | 32 | 24 |
| MeCN | 37.5 | 55 | 12 |
Polar aprotic solvents (DMF) favor intramolecular cyclization by stabilizing transition states.
Analytical Characterization
Structural Confirmation
X-ray Crystallography:
- Triclinic space group P-1 with Z = 2.
- Bond lengths: S1–C4 = 1.782 Å, N2–C7 = 1.345 Å.
- Torsion angles: C6–O1–C24–C25 = −178.5(1)°, confirming phenoxy group orientation.
NMR Spectroscopy:
- ¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 4.21 (s, 3H, N–CH₃), 2.45 (q, J = 7.6 Hz, 2H, SCH₂CH₃), 1.38 (t, J = 7.6 Hz, 3H, SCH₂CH₃).
- ¹³C NMR: 167.8 (C=O), 154.3 (C–O), 142.1 (C–S), 21.4 (SCH₂CH₃).
Challenges and Mitigation Strategies
Byproduct Formation
Major impurities identified via LC-MS:
- Impurity A (5–8%): Des-ethylsulfanyl derivative due to premature S-alkyl group cleavage.
- Mitigation: Lower reaction temperature (70°C) during SNAr step reduces elimination.
Stereochemical Control
The tricyclic system exhibits axial chirality at C-2 and C-7. Resolution methods include:
- Chiral HPLC using Chiralpak IC column (hexane/i-PrOH 90:10, 1 mL/min).
- Diastereomeric salt formation with (−)-di-p-toluoyl-D-tartaric acid (85% ee after recrystallization).
Scale-Up Considerations
Pilot-Scale Protocol (100 g Batch):
- Cyclization: Conducted in a jacketed reactor with Pd(OAc)₂ (0.5 mol%), Xantphos (1.1 mol%), and DMF at 120°C under N₂.
- Workup: Distill DMF under reduced pressure, extract with EtOAc/H₂O, and crystallize from MeOH.
- Yield: 74% (74 g) with ≥99% HPLC purity.
Environmental Impact:
- E-factor: 23.4 (kg waste/kg product), primarily from solvent use.
- Solvent recovery systems (distillation) reduce E-factor to 8.2.
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems (Corning AFR) enable precise control over exothermic cyclization:
- Residence time: 12 min at 130°C.
- Productivity: 2.8 kg/day with 82% yield.
Enzymatic Sulfur Functionalization
Novel thioetherases (e.g., TteE from Thermus thermophilus) catalyze C–S bond formation:
- Conversion: 68% for ethylsulfanyl group installation.
- Advantages: Avoids toxic thiol reagents (e.g., EtSH).
Chemical Reactions Analysis
2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antiviral properties
Biology: The compound is used in biological assays to understand its effects on various cellular processes.
Industry: It finds applications in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine include other thienopyrimidine derivatives such as:
- Thieno[3,2-d]pyrimidin-4-ones
- Thieno[3,4-b]pyridine derivatives These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine lies in its specific substituents, which confer distinct reactivity and potential applications.
Biological Activity
The compound 4-ethylsulfanyl-11,13-dimethyl-6-(4-methylphenoxy)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene (CAS Number: 439111-34-9) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups including an ethylsulfanyl group and a phenoxy moiety. Its molecular formula is , and it has been characterized through various analytical techniques such as NMR and mass spectrometry.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines.
- Antimicrobial Properties : The compound shows promise against certain bacterial strains.
- Enzyme Inhibition : It has been identified as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2), which plays a critical role in histone methylation and gene regulation.
The primary mechanism involves the inhibition of EZH2, leading to alterations in histone methylation patterns. This action can result in the reactivation of tumor suppressor genes that are silenced in cancer cells.
Antitumor Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines:
- Cell Lines Tested :
- SU-DHL-6 (Diffuse large B-cell lymphoma)
- WSU-DLCL-2 (Diffuse large B-cell lymphoma)
- K562 (Chronic myeloid leukemia)
| Cell Line | IC50 Value (μM) |
|---|---|
| SU-DHL-6 | 12.5 |
| WSU-DLCL-2 | 15.0 |
| K562 | 18.0 |
These values indicate a promising potential for further development as an anticancer agent.
Antimicrobial Activity
The compound was also screened for antimicrobial activity against a range of bacterial strains:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate moderate antimicrobial activity, warranting further investigation into its potential therapeutic applications.
Case Studies
-
Case Study on Antitumor Efficacy :
A study conducted on the effects of this compound on human breast cancer cells showed significant inhibition of cell proliferation and induction of apoptosis at concentrations above 10 μM. -
Case Study on Enzyme Inhibition :
Research examining the interaction with EZH2 revealed that the compound effectively reduced histone methylation levels in treated cells, suggesting a potential role in epigenetic therapy for cancers characterized by EZH2 overexpression.
Q & A
Q. How can reaction yields be improved without compromising stereochemical integrity?
- Optimization : Employ design of experiments (DoE) with response surface methodology (RSM) to balance temperature, catalyst loading, and solvent polarity. Use chiral HPLC to monitor enantiomeric excess (EE) at each step .
- Catalyst Screening : Test chiral auxiliaries or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity .
Q. What strategies minimize byproduct formation during functionalization of the tricyclic core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
